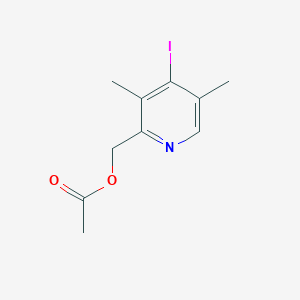
7-Methoxy-N-(4-(pyrrolidin-1-ylmethyl)pyridin-2-yl)isoquinolin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-N-(4-(pyrrolidin-1-ylmethyl)pyridin-2-yl)isoquinolin-3-amine is a complex compound with a fascinating structure. Let’s break it down:
7-Methoxy: This refers to a methoxy group (–OCH₃) attached to the seventh position of the isoquinoline ring.
N-(4-(pyrrolidin-1-ylmethyl)pyridin-2-yl): This part contains a pyridine ring (with a pyrrolidine-derived substituent) linked to the isoquinoline core.
Isoquinolin-3-amine: The central core of the compound, an isoquinoline ring, contains an amino group (–NH₂) at the third position.
Vorbereitungsmethoden
The synthetic routes for this compound involve intricate steps. While I don’t have specific data on its industrial production methods, here’s a general outline:
Ring Construction: The isoquinoline ring can be synthesized through various methods, such as Pictet–Spengler condensation or cyclization of appropriate precursors.
Functionalization: The pyridine and pyrrolidine moieties are introduced using suitable reagents. For instance, the pyrrolidine group can be added via reductive amination.
Analyse Chemischer Reaktionen
Oxidation/Reduction: Depending on the substituents, 7-Methoxy-N-(4-(pyrrolidin-1-ylmethyl)pyridin-2-yl)isoquinolin-3-amine may undergo oxidation (e.g., N-oxide formation) or reduction (e.g., hydrogenation).
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents: Reagents like hydrogen peroxide (H₂O₂), palladium on carbon (Pd/C), and Lewis acids are often employed.
Major Products: These reactions yield derivatives with modified functional groups, impacting bioactivity.
Wissenschaftliche Forschungsanwendungen
Medicine: Investigate its potential as a drug candidate. Does it exhibit anti-inflammatory, antitumor, or antimicrobial properties?
Chemistry: Explore its reactivity in various transformations.
Biology: Study its interactions with cellular targets.
Wirkmechanismus
Molecular Targets: Identify proteins or receptors it binds to.
Pathways: Understand how it affects cellular processes.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Highlight what sets this compound apart.
Similar Compounds: Explore related isoquinolines or pyridines.
Eigenschaften
CAS-Nummer |
1204701-84-7 |
|---|---|
Molekularformel |
C20H22N4O |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
7-methoxy-N-[4-(pyrrolidin-1-ylmethyl)pyridin-2-yl]isoquinolin-3-amine |
InChI |
InChI=1S/C20H22N4O/c1-25-18-5-4-16-12-20(22-13-17(16)11-18)23-19-10-15(6-7-21-19)14-24-8-2-3-9-24/h4-7,10-13H,2-3,8-9,14H2,1H3,(H,21,22,23) |
InChI-Schlüssel |
OHNNFOIUNNVZIO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=CN=C(C=C2C=C1)NC3=NC=CC(=C3)CN4CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


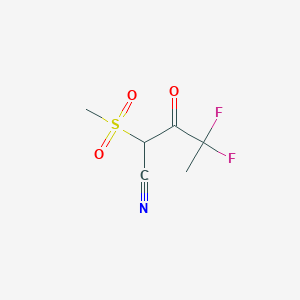
![1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13076339.png)

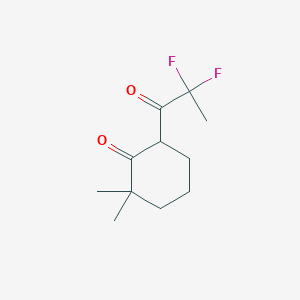
![6-chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B13076363.png)
![1-(2-hydroxyethyl)-3,6-dihydro-2H-pyrazolo[3,4-b]pyrazin-5-one](/img/structure/B13076368.png)
![6-[(Pent-1-yn-3-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13076371.png)
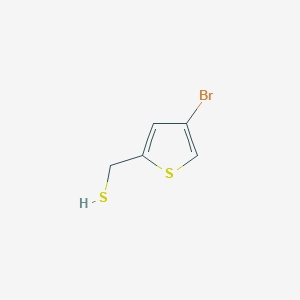
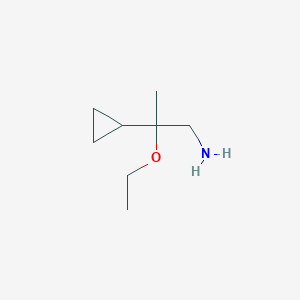
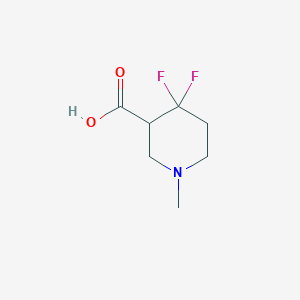
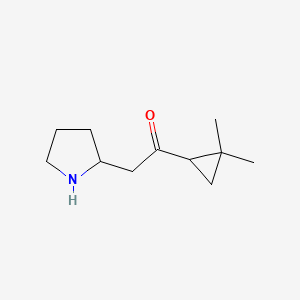
![4-{[1,2,4]Triazolo[4,3-A]pyrazin-3-YL}piperidine](/img/structure/B13076415.png)
